Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate
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Overview
Description
Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate is a heterocyclic compound that features a pyridazine ring substituted with a trifluoromethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate typically involves the reaction of pyridazine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated systems and high-throughput screening can optimize reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted pyridazines with various functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.
Mechanism of Action
The mechanism of action of Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The compound can interfere with metabolic pathways by binding to active sites or allosteric sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
- Methyl pyridazine-4-carboxylate
- 5-(trifluoromethyl)pyridazine-4-carboxylic acid
- Methyl 5-fluoro-2-(trifluoromethyl)-4-pyridinecarboxylate
Comparison: Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate is unique due to the presence of both a trifluoromethyl group and a carboxylate ester, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
Biological Activity
Methyl 5-(trifluoromethyl)pyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has the following characteristics:
- Chemical Formula : C8H6F3N2O2
- Molecular Weight : Approximately 202.12 g/mol
- Functional Groups : Contains a pyridazine ring, a trifluoromethyl group, and a carboxylate ester functional group.
The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. Specifically, studies have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria . The mechanism of action often involves interference with bacterial cell viability through inhibition of essential enzymes or pathways.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation, although specific pathways and targets remain to be fully elucidated. Its structural analogs have shown promise in targeting cancer cells without significant cytotoxic effects on normal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. A comparative analysis with related compounds reveals important insights:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate | C8H7F3N2O2 | Contains an amino group, enhancing solubility and potential biological activity |
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | C9H7F3N2O2 | Features a pyrrolo structure, which may impart different pharmacological properties |
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | C8H6ClF3N2O2 | Contains a chlorine atom, affecting reactivity and biological interactions |
The trifluoromethyl substitution is particularly noteworthy as it can significantly enhance the compound's solubility and stability in biological systems, thereby influencing its interaction with target proteins.
Case Studies and Research Findings
- Antibacterial Studies :
- Anticancer Activity :
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)pyridazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-11-12-3-5(4)7(8,9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWODYRITNUBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=NC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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